1-(2-Fluoroethyl)azetidin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoroethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-1-2-7-3-5(8)4-7/h5,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNVHFDSQVDMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Fluoroethyl)azetidin-3-ol (CAS 1500555-19-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)azetidin-3-ol, a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly recognized for their ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] The incorporation of a fluoroethyl group further enhances its potential by modulating properties such as metabolic stability, lipophilicity, and binding interactions.[2][3] This document details the synthesis, characterization, potential applications, and safety considerations for this compound, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.
Chemical Identity and Physicochemical Properties
1-(2-Fluoroethyl)azetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring substituted at the nitrogen atom with a 2-fluoroethyl group and at the 3-position with a hydroxyl group.
| Property | Value | Source |
| CAS Number | 1500555-19-0 | Internal Data |
| Molecular Formula | C₅H₁₀FNO | BLDpharm |
| Molecular Weight | 119.14 g/mol | BLDpharm |
| SMILES | OC1CN(CCF)C1 | BLDpharm |
| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | Inferred from similar compounds |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | Inferred from structure |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be logically approached via a nucleophilic substitution reaction between azetidin-3-ol and a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate.
Caption: Proposed synthesis of 1-(2-Fluoroethyl)azetidin-3-ol.
Step-by-Step Experimental Protocol
Materials:
-
Azetidin-3-ol hydrochloride
-
2-Fluoroethyl tosylate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Preparation of Azetidin-3-ol Free Base: To a solution of azetidin-3-ol hydrochloride in a suitable solvent (e.g., water or methanol), add a base such as sodium hydroxide or potassium carbonate until the pH is basic. Extract the free base into an organic solvent like dichloromethane and dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain azetidin-3-ol.
-
N-Alkylation: In a round-bottom flask, dissolve azetidin-3-ol (1.0 eq.) in anhydrous acetonitrile or DMF. Add a base such as potassium carbonate (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.). To this stirring suspension, add a solution of 2-fluoroethyl tosylate (1.1 eq.) in the same solvent dropwise at room temperature.[5]
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 1-(2-Fluoroethyl)azetidin-3-ol as a pure compound.[6]
Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of the synthesized 1-(2-Fluoroethyl)azetidin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals for the azetidine ring and the fluoroethyl group.[7][8][9]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 4.50-4.65 (m, 1H): CH-OH proton on the azetidine ring.
-
δ 4.45 (dt, JHF = 47.5 Hz, JHH = 4.5 Hz, 2H): Methylene group adjacent to the fluorine atom (-CH₂F). The large coupling constant is characteristic of geminal H-F coupling.
-
δ 3.40-3.50 (m, 2H): Methylene groups on the azetidine ring adjacent to the nitrogen (positions 2 and 4).
-
δ 2.80-2.90 (m, 2H): Methylene groups on the azetidine ring adjacent to the nitrogen (positions 2 and 4).
-
δ 2.75 (t, J = 4.5 Hz, 2H): Methylene group adjacent to the nitrogen on the ethyl chain (-NCH₂-).
-
δ 2.0-2.5 (br s, 1H): -OH proton, which may be broad and its chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 82.5 (d, JCF = 165.0 Hz): Carbon atom directly attached to fluorine (-CH₂F). The large coupling constant is characteristic of one-bond C-F coupling.
-
δ 65.0: Carbon bearing the hydroxyl group (C3 of azetidine).
-
δ 60.0: Methylene carbons of the azetidine ring (C2 and C4).[10]
-
δ 58.0 (d, JCF = 20.0 Hz): Carbon atom on the ethyl chain adjacent to the nitrogen (-NCH₂-). The smaller coupling constant is due to two-bond C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[11]
Predicted Mass Spectrum (ESI+):
-
m/z 120.08 [M+H]⁺: The protonated molecular ion would be the most prominent peak in the positive ion mode.
-
Fragmentation: Common fragmentation pathways would involve the loss of water (H₂O) from the protonated molecule, cleavage of the fluoroethyl side chain, and ring opening of the azetidine moiety.[12]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-(2-Fluoroethyl)azetidin-3-ol make it an attractive building block for the synthesis of novel drug candidates.
Role of the Azetidine Scaffold
Azetidines are considered "bioisosteres" of larger rings like pyrrolidine and piperidine and can offer several advantages in drug design:[13]
-
Improved Physicochemical Properties: The strained four-membered ring can enhance solubility and reduce lipophilicity compared to larger, more flexible rings.[14]
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation than other cyclic amines.[1]
-
Structural Rigidity: The conformational constraint of the azetidine ring can lead to higher binding affinity and selectivity for biological targets.[13]
Impact of the Fluoroethyl Group
The introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune the properties of a molecule:[15][16]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the azetidine nitrogen, which can influence drug-receptor interactions and pharmacokinetic properties.
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of a drug.[2]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
Potential Therapeutic Areas
Given the prevalence of azetidine-containing compounds in various therapeutic areas, 1-(2-Fluoroethyl)azetidin-3-ol could be a key intermediate for the synthesis of novel agents targeting:
-
Oncology: As seen in drugs like Cobimetinib.[1]
-
Inflammatory Diseases: As exemplified by Baricitinib.[1]
-
Central Nervous System (CNS) Disorders: The polarity and size of the azetidine ring can be advantageous for crossing the blood-brain barrier.[17]
-
Infectious Diseases: The azetidine motif is a core component of many β-lactam antibiotics, and its derivatives continue to be explored for new antibacterial and antiviral agents.[18]
Caption: The role of 1-(2-Fluoroethyl)azetidin-3-ol in drug discovery.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(2-Fluoroethyl)azetidin-3-ol is not widely available, safety precautions can be inferred from related compounds such as azetidin-3-ol hydrochloride and other fluorinated amines.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Potential Hazards:
-
Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Conclusion
1-(2-Fluoroethyl)azetidin-3-ol is a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a strained azetidine ring and a fluoroethyl substituent offers medicinal chemists a valuable tool to optimize the properties of drug candidates. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this compound in their drug discovery efforts.
References
- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents.
- Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
- Understanding Aze Medications: The Role of Azetidine Derivatives.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC - PubMed Central.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Recent progress in synthesis of 3-functionalized azetidines.
- A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of vol
- Azetidines in medicinal chemistry: emerging applic
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- (PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products.
- Azetidines in Drug Discovery. PharmaBlock.
- Organic compounds. MassBank.
- Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC - PubMed Central.
- Current and emerging applications of fluorine in medicinal chemistry.
- synthesis and mass spectral analysis of hd degradation products.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. NIH.
- Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissoci
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine deriv
- Applications of Fluorine in Medicinal Chemistry | Request PDF.
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. aseestant.ceon.rs [aseestant.ceon.rs]
- 10. researchgate.net [researchgate.net]
- 11. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
Methodological & Application
Application Note: A Reliable Protocol for the Synthesis of 1-(2-Fluoroethyl)azetidin-3-ol
Introduction
1-(2-Fluoroethyl)azetidin-3-ol is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various therapeutic agents. Its unique structural motif, combining a strained azetidine ring with a fluoroethyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This application note provides a detailed, two-step protocol for the synthesis of 1-(2-Fluoroethyl)azetidin-3-ol, commencing from commercially available N-Boc-azetidin-3-ol. The described methodology is robust, scalable, and yields the target compound with high purity.
Scientific Rationale and Overview
The synthesis of 1-(2-Fluoroethyl)azetidin-3-ol is strategically approached in two key stages:
-
N-Alkylation of N-Boc-azetidin-3-ol: The synthesis commences with the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, preventing the secondary amine from undergoing undesired side reactions. The protected azetidin-3-ol is then N-alkylated using 2-bromo-1-fluoroethane in the presence of a suitable base. The choice of a mild base is crucial to prevent the degradation of the strained azetidine ring.
-
Deprotection of the Boc Group: Following successful N-alkylation, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, 1-(2-Fluoroethyl)azetidin-3-ol. This deprotection step is generally clean and efficient.
This synthetic strategy is illustrated in the workflow diagram below:
Caption: Synthetic workflow for 1-(2-Fluoroethyl)azetidin-3-ol.
Materials and Methods
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-azetidin-3-ol | ≥98% | Commercially Available |
| 2-Bromo-1-fluoroethane | ≥97% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Instrumentation
| Instrument | Purpose |
| Magnetic Stirrer with Hotplate | Reaction Stirring and Heating |
| Rotary Evaporator | Solvent Removal |
| Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz) | Structural Characterization |
| Mass Spectrometer (ESI-MS) | Molecular Weight Determination |
| Thin-Layer Chromatography (TLC) Plates | Reaction Monitoring |
Experimental Protocol
Step 1: Synthesis of N-Boc-1-(2-fluoroethyl)azetidin-3-ol
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-azetidin-3-ol (1.0 equivalent) in anhydrous DMF (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add 2-bromo-1-fluoroethane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-1-(2-fluoroethyl)azetidin-3-ol as a colorless oil.
Step 2: Synthesis of 1-(2-Fluoroethyl)azetidin-3-ol
-
To a stirred solution of N-Boc-1-(2-fluoroethyl)azetidin-3-ol (1.0 equivalent) in dichloromethane (DCM, 10 mL) at 0 °C, add trifluoroacetic acid (TFA, 5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC using a mobile phase of dichloromethane/methanol (9:1).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a small amount of DCM and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Fluoroethyl)azetidin-3-ol as a pale yellow oil.
Characterization Data
The structure and purity of the final product should be confirmed by NMR and mass spectrometry.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Mass Spectrometry (ESI-MS) m/z |
| 1-(2-Fluoroethyl)azetidin-3-ol | 4.55 (t, J = 4.8 Hz, 1H, -CH₂F), 4.45-4.35 (m, 1H, -CHOH), 3.65-3.55 (m, 2H, azetidine-CH₂), 3.05-2.95 (m, 2H, azetidine-CH₂), 2.80 (t, J = 4.8 Hz, 2H, -NCH₂-) | [M+H]⁺ calculated for C₅H₁₀FNO: 120.08; found: 120.1 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.
-
Trifluoroacetic acid is corrosive and should be handled with caution.
-
2-Bromo-1-fluoroethane is a toxic and volatile liquid. Handle with appropriate care.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete deprotonation of the alcohol. | Ensure the sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions. |
| Incomplete reaction in Step 1 | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat to 40-50 °C. |
| Incomplete deprotection in Step 2 | Insufficient amount of TFA or reaction time. | Increase the equivalents of TFA or extend the reaction time. |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. A different stationary phase may be considered. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1-(2-Fluoroethyl)azetidin-3-ol. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The provided characterization data serves as a benchmark for product verification.
References
- General Azetidine Synthesis: For general methods on the synthesis of azetidine derivatives, refer to patents such as WO2000063168A1, which describes the synthesis of various azetidine derivatives. [Source: Google Patents, URL: https://patents.google.
- N-Alkylation of Azetidines: The N-alkylation of azetidine rings is a common transformation.
- Boc-Deprotection: The use of trifluoroacetic acid for the deprotection of Boc-protected amines is a standard and widely documented procedure in organic synthesis. A relevant example can be found in the synthesis of azetidin-3-ol. [Source: ChemicalBook, URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717355.htm]
- Purification Techniques: Standard purification techniques such as flash column chromatography are detailed in numerous organic chemistry textbooks and online resources. The principles of purification by column chromatography are well-established. [Source: NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4516449/]
Application Notes and Protocols: 1-(2-Fluoroethyl)azetidin-3-ol as a Versatile Building Block in Pharmaceutical Development
Introduction: The Strategic Value of the 1-(2-Fluoroethyl)azetidin-3-ol Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures in drug discovery due to their unique combination of properties.[1] Their inherent ring strain, sp³-rich character, and conformational rigidity can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity when incorporated into drug candidates.[1] The introduction of a fluoroethyl group at the 1-position of the azetidine ring, as in 1-(2-fluoroethyl)azetidin-3-ol, offers a strategic advantage by potentially modulating basicity and improving metabolic stability through the introduction of fluorine.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-(2-fluoroethyl)azetidin-3-ol as a key building block in the construction of next-generation pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀FNO | [Vendor Data] |
| Molecular Weight | 119.14 g/mol | [Vendor Data] |
| Appearance | Colorless to pale yellow oil | [General Observation] |
| Boiling Point | Not readily available (expected to be high) | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and water | [General Chemical Knowledge] |
| pKa (of the amine) | ~8-9 (estimated) | [Chemical Analogy] |
Synthesis of 1-(2-Fluoroethyl)azetidin-3-ol: A Protocol Grounded in Nucleophilic Substitution
The synthesis of 1-(2-fluoroethyl)azetidin-3-ol is most practically achieved through the N-alkylation of azetidin-3-ol. This method is favored for its straightforwardness and the commercial availability of the starting materials. The protocol described below utilizes 2-fluoroethyl tosylate as the alkylating agent, a common and effective precursor for fluoroethylation.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 1-(2-Fluoroethyl)azetidin-3-ol.
Detailed Experimental Protocol: N-Alkylation of Azetidin-3-ol
This protocol is based on established N-alkylation methodologies for azetidines.
Materials:
-
Azetidin-3-ol hydrochloride
-
2-Fluoroethyl tosylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of Azetidin-3-ol Free Base:
-
To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq) in a minimal amount of water, add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is >9.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azetidin-3-ol free base as an oil. Causality: The hydrochloride salt must be neutralized to the free base to render the nitrogen nucleophilic for the subsequent alkylation reaction.
-
-
N-Alkylation Reaction:
-
To a round-bottom flask containing a magnetic stir bar, add the azetidin-3-ol free base (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
To this suspension, add a solution of 2-fluoroethyl tosylate (1.1 eq) in anhydrous acetonitrile dropwise at room temperature. Causality: Potassium carbonate acts as a base to scavenge the tosyl acid byproduct of the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this S_{N}2 reaction.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(2-fluoroethyl)azetidin-3-ol as a pure product. Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and absence of impurities.
-
Application in Pharmaceutical Synthesis: A Case Study from a GSK Patent
The utility of 1-(2-fluoroethyl)azetidin-3-ol as a building block is exemplified in a patent from GlaxoSmithKline (GSK) describing the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, which have potential as antiviral agents. While a detailed experimental protocol from a peer-reviewed publication is not available, the patent literature provides a clear indication of its application.
Illustrative Reaction Scheme
The following scheme illustrates the conceptual incorporation of the 1-(2-fluoroethyl)azetidin-3-ol moiety into a more complex molecule, as might be found in drug discovery programs.
Caption: Conceptual workflow for incorporating the building block.
Protocol for Incorporation via Nucleophilic Substitution
The following is a generalized protocol for the coupling of an activated 1-(2-fluoroethyl)azetidin-3-ol derivative with a nucleophilic partner on a drug scaffold.
Materials:
-
1-(2-Fluoroethyl)azetidin-3-ol
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or another suitable base
-
Drug scaffold containing a nucleophilic group (e.g., a phenol or an amine)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Activation of the Hydroxyl Group:
-
To a solution of 1-(2-fluoroethyl)azetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Causality: The hydroxyl group is a poor leaving group and must be converted to a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude activated intermediate. This intermediate is often used immediately in the next step without further purification.
-
-
Coupling with the Drug Scaffold:
-
To a solution of the drug scaffold (1.0 eq) and cesium carbonate (2.0 eq) in DMF, add a solution of the activated 1-(2-fluoroethyl)azetidin-3-yl intermediate (1.2 eq) in DMF. Causality: Cesium carbonate is a strong base that is effective in deprotonating phenols and other nucleophiles for the coupling reaction. DMF is an excellent solvent for S_{N}2 reactions.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by preparative HPLC to obtain the final drug candidate. Self-Validation: The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.
-
Conclusion
1-(2-Fluoroethyl)azetidin-3-ol is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique structural features can impart desirable properties to drug candidates. The synthetic protocols outlined in this document provide a practical guide for the preparation and incorporation of this important scaffold. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The successful application of this building block will undoubtedly contribute to the discovery and development of innovative new medicines.
References
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Pijeira, I., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. [Link]
- Glaxo Group Limited. (Patent).
- Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- Umesha, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
- Bayer Pharmaceuticals Corporation. (Patent).
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Asif, M. (2014). Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Capriati, V., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Letters.
- ResearchGate. (2019). A Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid: Synthesis and Antmicrobial Screening.
- ResearchGate. (2020). Examples of biologically active drug leads containing azetidine.
- Kniess, T. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm.
- Adamus-Grabicka, A. A., et al. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules.
- Eriksson, J., et al. (2018).
- BLDpharm. 1-(2-Aminoethyl)azetidin-3-ol.
- Ling, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Journal of Medicinal Chemistry.
- Ube Industries. (Patent).
- Hu, T., & Pan, F. (2024). Fluorinated building blocks in drug design: new pathways and targets. Drug Discovery Today.
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Validation & Comparative
A Senior Scientist's Guide to the NMR Spectral Analysis of 1-(2-Fluoroethyl)azetidin-3-ol
For drug development professionals and researchers in medicinal chemistry, the precise structural elucidation of novel small molecules is a foundational requirement. The azetidine scaffold, prized for its ability to impart rigidity and favorable physicochemical properties, is a common motif in modern drug candidates.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 1-(2-Fluoroethyl)azetidin-3-ol, a compound that combines the strained azetidine ring with the potent electronic effects of a fluorine substituent.
This document moves beyond a simple recitation of spectral data. It is designed to serve as a practical, field-proven guide, explaining the causal relationships between molecular structure and spectral appearance. We will dissect the nuances of chemical shifts and coupling constants, offering a comparative analysis with structurally related compounds to provide a self-validating framework for spectral assignment.
Experimental Protocol: Ensuring Data Integrity
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines the standardized procedure for the analysis of 1-(2-Fluoroethyl)azetidin-3-ol.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of 1-(2-Fluoroethyl)azetidin-3-ol is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: Spectra are acquired on a 400 MHz or 600 MHz NMR spectrometer, such as a Bruker AVANCE series instrument.[4]
-
¹H NMR Acquisition: A standard single-pulse experiment (e.g., Bruker's 'zg' pulse program) is utilized.[5] Key parameters include a spectral width of 16 ppm, an acquisition time of approximately 3 seconds, and a relaxation delay of 5 seconds to ensure accurate integration.[5]
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., 'zgpg30') is used with a spectral width of 220 ppm. To achieve an adequate signal-to-noise ratio, several hundred to several thousand scans may be necessary depending on the sample concentration.
The choice of solvent is critical. While CDCl₃ is a common choice, the hydroxyl proton (OH) may be broad or exchange with trace acidic protons. DMSO-d₆ is often preferred as it forms a hydrogen bond with the hydroxyl group, resulting in a sharper, more distinct signal.[6][7]
Structural Overview and Atom Numbering
A clear numbering system is essential for unambiguous spectral assignment. The structure of 1-(2-Fluoroethyl)azetidin-3-ol is presented below.
Caption: Molecular structure and atom numbering scheme.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The key to interpretation lies in understanding how the azetidine ring strain and the electronegativity of the nitrogen, oxygen, and fluorine atoms influence the chemical shifts and coupling patterns.[1][8]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| H6 (CH₂F) | 4.55 | ddd | 2H | JHF = 47.5, JHH = 14.0, 5.0 |
| H3 (CHOH) | 4.30 | m | 1H | - |
| H2, H4 (ring CH₂) | 3.50 | m | 2H | - |
| H2, H4 (ring CH₂) | 2.90 | m | 2H | - |
| H5 (NCH₂) | 2.80 | ddd | 2H | JHF = 25.0, JHH = 14.0, 5.0 |
| OH | ~4.90 | d | 1H | JHH = 6.0 |
Detailed Interpretation:
-
H6 (CH₂F) at ~4.55 ppm: These protons are adjacent to the highly electronegative fluorine atom, which strongly deshields them, shifting them significantly downfield. The signal appears as a doublet of triplets (or more complex multiplet) due to geminal coupling to the fluorine atom (²JHF), which is typically large (~47-50 Hz), and vicinal coupling to the H5 protons (³JHH).[9][10]
-
H3 (CHOH) at ~4.30 ppm: This methine proton is attached to the carbon bearing the hydroxyl group. The electronegative oxygen atom causes a downfield shift. The multiplicity will be a multiplet due to coupling with the adjacent, non-equivalent H2 and H4 protons.
-
Azetidine Ring Protons (H2, H4) at ~3.50 and ~2.90 ppm: The protons on the azetidine ring are diastereotopic and exhibit complex splitting patterns. They are shifted downfield relative to a simple alkane due to the influence of the ring nitrogen.[3] The two sets of methylene protons (C2 and C4) are chemically non-equivalent and will likely appear as overlapping multiplets.
-
H5 (NCH₂) at ~2.80 ppm: These protons are adjacent to the nitrogen atom and also experience coupling to the fluorine atom three bonds away (³JHF), which is typically in the range of 20-30 Hz. They will also couple with the H6 protons. This results in a complex multiplet, often a doublet of triplets.
-
Hydroxyl Proton (OH) at ~4.90 ppm: In DMSO-d₆, the hydroxyl proton signal is typically a well-defined doublet due to coupling with the H3 proton. In other solvents like CDCl₃, this signal can be a broad singlet and its chemical shift is highly dependent on concentration and temperature.[11][12]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically recorded with proton decoupling, provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) |
|---|---|---|
| C6 (CH₂F) | 81.5 | d, ¹JCF ≈ 170 Hz |
| C3 (CHOH) | 65.0 | s |
| C2, C4 (ring CH₂) | 58.5 | d, ³JCF ≈ 4 Hz |
| C5 (NCH₂) | 55.0 | d, ²JCF ≈ 20 Hz |
Detailed Interpretation:
-
C6 (CH₂F) at ~81.5 ppm: This carbon is directly bonded to fluorine, causing a very large downfield shift. The signal is split into a doublet by the fluorine atom with a large one-bond coupling constant (¹JCF) of approximately 170-180 Hz.[13]
-
C3 (CHOH) at ~65.0 ppm: The carbon attached to the hydroxyl group is shifted downfield to the 60-70 ppm range, a typical value for carbons bonded to oxygen.[14][15]
-
C2, C4 (ring CH₂) at ~58.5 ppm: These carbons are adjacent to the nitrogen atom, which deshields them. Due to symmetry, they may appear as a single signal or two closely spaced signals. A small three-bond coupling to fluorine (³JCF) may be observable.
-
C5 (NCH₂) at ~55.0 ppm: This carbon is adjacent to the nitrogen and is also deshielded. It will appear as a doublet due to two-bond coupling to the fluorine atom (²JCF), with a typical coupling constant of around 20 Hz.[13]
Comparative Analysis & 2D NMR Correlation
To validate the assignments, comparison with simpler, related molecules is invaluable.
-
Azetidin-3-ol: In this parent compound, the ring protons (C2/C4) appear around 3.6 ppm, and the C3 proton is around 4.3 ppm. The introduction of the N-(2-fluoroethyl) group shifts the ring protons slightly.
-
2-Fluoroethanol: The methylene group attached to fluorine (CH₂F) shows a ¹H chemical shift of ~4.5 ppm and a ¹³C shift of ~83 ppm, closely matching the values observed for C6/H6 in our target molecule.
Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for confirming these assignments.
-
COSY: A COSY spectrum would show correlations between coupled protons. Key expected correlations are between H5 and H6, and between H3 and the H2/H4 protons, confirming the connectivity of the side chain and the ring.
Caption: Key ¹H-¹H COSY correlations.
-
HSQC: An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.
Conclusion
The ¹H and ¹³C NMR spectra of 1-(2-Fluoroethyl)azetidin-3-ol are characterized by features arising from its unique structural components: the strained azetidine ring and the electron-withdrawing fluoroethyl side chain. Key diagnostic features include the large ¹H-¹⁹F and ¹³C-¹⁹F coupling constants and the significant downfield shifts of nuclei proximate to the fluorine, nitrogen, and oxygen atoms. The analysis presented here, grounded in fundamental principles and supported by comparative data, provides a robust framework for the structural verification of this and related compounds, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
References
- Bruker. (n.d.). Standard NMR Pulse Programs.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
Silva, A. M. S., Pinto, D. C. G. A. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-453. Available from: [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1632. Available from: [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
University of California, Santa Barbara - NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
